molecular formula C16H12N6OS2 B5169150 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5169150
M. Wt: 368.4 g/mol
InChI Key: JHXABZHGFONNQZ-UHFFFAOYSA-N
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Description

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a tetrazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile with sodium azide under acidic conditions.

    Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.

    Assembly of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups on the rings can be reduced to amines.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
  • 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one

Uniqueness

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of its three distinct ring systems (naphthalene, tetrazole, and thiazole) and the presence of both sulfanyl and acetamide functional groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c23-14(18-15-17-8-9-24-15)10-25-16-19-20-21-22(16)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXABZHGFONNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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